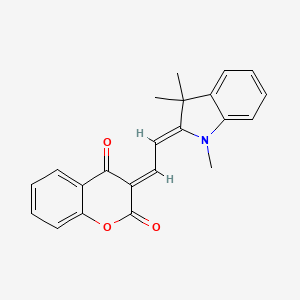

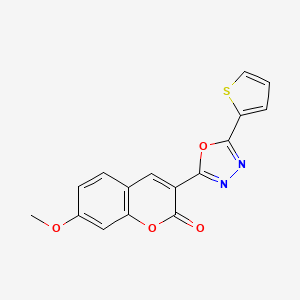

4-cyano-N-(2-oxothiolan-3-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyano-N-(2-oxothiolan-3-yl)benzamide is a useful research compound. Its molecular formula is C12H10N2O2S and its molecular weight is 246.28. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Colorimetric Sensing of Fluoride Anions A study by Younes et al. (2020) developed N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives for colorimetric sensing of fluoride anions. They demonstrated a distinct color transition in response to fluoride anion, highlighting its application in naked-eye detection in solutions (Younes et al., 2020).

Alkaline Phosphatase Inhibition Research by Abbasi et al. (2019) synthesized bi-heterocyclic benzamides and evaluated them as inhibitors of alkaline phosphatase, a key enzyme in bone and teeth calcification. These compounds exhibited significant inhibition, suggesting potential medicinal applications (Abbasi et al., 2019).

Anticancer Agent Development Yılmaz et al. (2015) focused on synthesizing benzamide derivatives as pro-apoptotic agents for cancer treatment. Their study identified compounds with significant growth inhibition effects on melanoma cell lines, indicating their potential as anticancer agents (Yılmaz et al., 2015).

Investigation of Isocyanide Formation Sączewski et al. (2006) explored the rearrangement of benzoyl cyanide, leading to the formation of N-(4-cyano-2-phenyloxazol-5-yl)benzamide. Their work provides insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Sączewski et al., 2006).

Melanoma Cytotoxicity and Imaging Wolf et al. (2004) investigated benzamide derivatives for their melanoma cytotoxicity. They developed radioiodinated benzamides, which showed selective uptake by melanoma cells, highlighting their potential in targeted drug delivery and imaging in nuclear medicine (Wolf et al., 2004).

Antiviral Studies Wilkerson et al. (2017) synthesized 2-cyano-substituted benzothiazines, including benzamide byproducts, for antiviral research. These compounds have potential applications in the development of antiviral drugs (Wilkerson et al., 2017).

Anti-Tubercular Applications Nimbalkar et al. (2018) synthesized benzamide derivatives for anti-tubercular applications. They reported promising in vitro activity against Mycobacterium tuberculosis, along with non-cytotoxic nature, suggesting their potential as anti-tubercular agents (Nimbalkar et al., 2018).

Copper-Catalyzed Intramolecular Cyclization Wang et al. (2008) employed benzamide derivatives in copper-catalyzed intramolecular cyclization processes, synthesizing a variety of compounds with potential applications in medicinal chemistry (Wang et al., 2008).

Green Synthesis Approach Horishny and Matiychuk (2020) utilized benzamides in a green chemistry approach, synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides. Their method emphasizes environmentally friendly synthesis techniques (Horishny & Matiychuk, 2020).

Pyrimido-Benzothiazole Derivatives Synthesis Baheti et al. (2002) synthesized 4H-Pyrimido[2,1-b]benzothiazole derivatives. Their work contributes to the development of novel compounds with potential pharmaceutical applications (Baheti et al., 2002).

Non-Linear Optical and Molecular Docking Studies Jayarajan et al. (2019) synthesized and characterized compounds for non-linear optical properties and conducted molecular docking studies, demonstrating potential applications in cancer treatment (Jayarajan et al., 2019).

Antioxidant Activity Evaluation Bondock et al. (2016) synthesized oxadiazoles with benzamide components and evaluated their antioxidant activity. Some compounds showed excellent activity and protection against DNA damage (Bondock et al., 2016).

Orientations Futures

Benzamides, including “4-cyano-N-(2-oxothiolan-3-yl)benzamide”, have potential applications in various fields such as the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents . Therefore, future research could focus on exploring these applications further.

Propriétés

IUPAC Name |

4-cyano-N-(2-oxothiolan-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2S/c13-7-8-1-3-9(4-2-8)11(15)14-10-5-6-17-12(10)16/h1-4,10H,5-6H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXCDJUGMRVFTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=O)C1NC(=O)C2=CC=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B3005229.png)

![1-(4-chlorophenyl)-N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]cyclopentane-1-carboxamide](/img/structure/B3005235.png)

![N-(3,4-dimethoxyphenethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3005236.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-cyanobenzoate](/img/structure/B3005244.png)